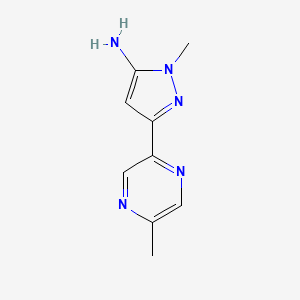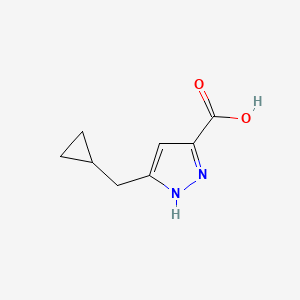
Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features both isoxazole and oxadiazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the formation of the isoxazole and oxadiazole rings through cyclization reactions. One common method involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of TEMPO and water, yielding a 3,5-disubstituted isoxazole . The oxadiazole ring can be formed by reacting the isoxazole intermediate with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of catalysts and microwave-assisted synthesis can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the isoxazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets. The isoxazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of specific pathways, such as those involved in inflammation or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: Shares the isoxazole ring but differs in the presence of the malonamide group.
3-amino-5-methylisoxazole: Contains the isoxazole ring with an amino group, leading to different reactivity and applications.
Uniqueness
Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to the combination of isoxazole and oxadiazole rings, which confer distinct chemical properties and biological activities. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H9N3O4 |
|---|---|
Molekulargewicht |
223.19 g/mol |
IUPAC-Name |
ethyl 5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H9N3O4/c1-3-14-9(13)7-10-8(16-12-7)6-4-5(2)15-11-6/h4H,3H2,1-2H3 |
InChI-Schlüssel |
QNHONERQIASDPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=N1)C2=NOC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-carboxylic acid](/img/structure/B13531294.png)





![tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13531315.png)






